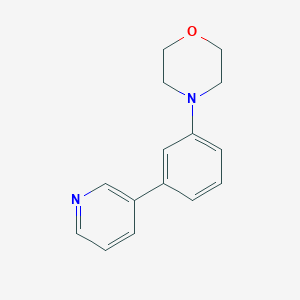
4-(3-Pyridin-3-ylphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Pyridin-3-ylphenyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-3-ylphenyl)morpholine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3-bromopyridine, which is then reacted with a phenylboronic acid derivative under Suzuki coupling conditions to form 3-phenylpyridine.
Morpholine Introduction: The 3-phenylpyridine is then subjected to a nucleophilic substitution reaction with morpholine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Pyridin-3-ylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-(3-Pyridin-3-ylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antagonist for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3-Pyridin-3-ylphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), thereby modulating neurotransmitter activity and potentially treating conditions like schizophrenia.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as 3-phenylpyrrolidine, which share structural similarities but differ in their pharmacological profiles.
Piperidine Derivatives: Compounds like 4-phenylpiperidine, which have a piperidine ring instead of a morpholine ring, leading to different biological activities.
Uniqueness
4-(3-Pyridin-3-ylphenyl)morpholine is unique due to its combination of a morpholine ring with a pyridine-substituted phenyl group, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.
Propriétés
IUPAC Name |
4-(3-pyridin-3-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWKSXXQSDSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-1-[3-(4-methylphenyl)sulfonylpropyl]pyridin-2-one](/img/structure/B7672410.png)
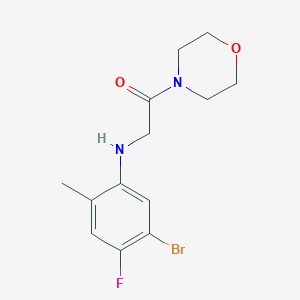
![5-bromo-4-fluoro-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7672416.png)
![2-[4-(2,2-Dimethoxyethyl)-1,4-diazepan-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7672424.png)
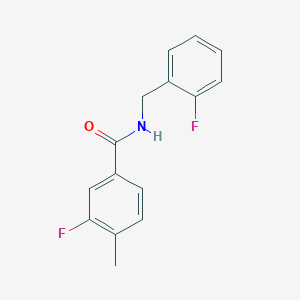
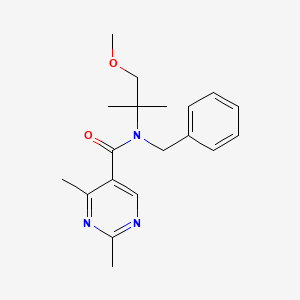
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7672446.png)
![N,4,5-trimethyl-N-[4-(methylamino)-4-oxobutyl]-2-phenylfuran-3-carboxamide](/img/structure/B7672450.png)
![[2,4'-Bipyridine]-6-carboxamide](/img/structure/B7672460.png)
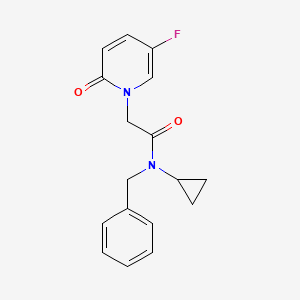
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide](/img/structure/B7672474.png)
![5-bromo-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-methylaniline](/img/structure/B7672491.png)
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7672504.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B7672508.png)
